4-[(E)-2-(1H-indol-3-yl)ethenyl]-1-methylpyridinium
Description
4-[(E)-2-(1H-Indol-3-yl)ethenyl]-1-methylpyridinium (common name: F16) is a pyridinium-based cationic compound with a conjugated π-system formed by an indole moiety linked via an ethenyl bridge to a 1-methylpyridinium group. Its iodide salt (C₁₆H₁₅IN₂) has a molecular weight of 362.21 g/mol and a logP value of 0.17, indicating moderate hydrophilicity . F16 is known for its mitochondriotoxic activity, inducing apoptosis or necrosis in carcinoma cells depending on genetic context . Its structure enables mitochondrial targeting due to the delocalized positive charge and lipophilic indole group, facilitating accumulation in cancer cell mitochondria .
Properties
Molecular Formula |
C16H15N2+ |
|---|---|
Molecular Weight |
235.30 g/mol |
IUPAC Name |
3-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]-1H-indole |
InChI |
InChI=1S/C16H14N2/c1-18-10-8-13(9-11-18)6-7-14-12-17-16-5-3-2-4-15(14)16/h2-12H,1H3/p+1 |
InChI Key |
REPRLCRXMJXHAW-UHFFFAOYSA-O |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)/C=C/C2=CNC3=CC=CC=C32 |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the most efficient methods for synthesizing (E)-4-(2-(1H-indol-3-yl)vinyl)-1-methylpyridin-1-ium involves the condensation of indol-3-ylcarbaldehydes with 2-methylazines under microwave irradiation . This method provides high yields and is particularly useful for creating structural scaffolds for bishetarylethylene fluorescent sensors.
Industrial Production Methods
While specific industrial production methods for (E)-4-(2-(1H-indol-3-yl)vinyl)-1-methylpyridin-1-ium are not widely documented, the use of microwave-assisted synthesis suggests potential for scalability. The high efficiency and yield of this method make it a promising candidate for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-(1H-indol-3-yl)vinyl)-1-methylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinium derivatives, while reduction can produce various indole-based compounds.
Scientific Research Applications
(E)-4-(2-(1H-indol-3-yl)vinyl)-1-methylpyridin-1-ium has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for detecting nucleic acids and other biomolecules.
Biology: Employed in the visualization of RNA in living cells due to its high selectivity and photostability.
Medicine: Investigated for its potential anticancer and antimalarial activities.
Industry: Utilized in the development of diagnostic tools and sensors for various applications.
Mechanism of Action
The mechanism of action of (E)-4-(2-(1H-indol-3-yl)vinyl)-1-methylpyridin-1-ium involves its interaction with nucleic acids and other biomolecules. The compound’s fluorescent properties allow it to bind selectively to RNA and DNA, enabling visualization and analysis. The molecular targets and pathways involved include the binding sites on nucleic acids, which facilitate the compound’s role as a fluorescent probe.
Comparison with Similar Compounds
Structural Analogues with Modified Counterions
Compound : 2-[(E)-2-(1H-Indol-3-yl)ethenyl]-1-methylpyridinium 4-chlorobenzenesulfonate
- Key Differences : Replaces the iodide counterion with 4-chlorobenzenesulfonate.
- Properties: Crystal System: Monoclinic (space group P21/c) with unit cell parameters a = 7.4891 Å, b = 13.1650 Å, c = 20.3428 Å, β = 98.801° . π-Stacking: Anti-parallel stacking of cations along the a-axis with a centroid distance of 3.5889 Å . Stability: Stabilized by N–H⋯O hydrogen bonds, C–H⋯π interactions, and weak C–H⋯O contacts .
Derivatives with Extended Alkyl Chains
Compound : 4-{4-[(E)-2-(1H-Indol-3-yl)ethenyl]-pyridinium-1-yl}butyl Steviol Ester
Fluorescent Probes with Similar Backbones
Compound : DNEPI (4-(2-(6-(2,4-Dinitrophenylsulfonyloxy)-2-naphthalenyl)ethenyl)-1-methylpyridinium iodide)
Heterocyclic Hybrids
Compound: 2-{3-[(E)-2-(1H-Indol-3-yl)ethenyl]-1,2,4-oxadiazol-5-yl}phenol
- Key Differences: Replaces pyridinium with an oxadiazole-phenol hybrid.
- Properties :
- Applications : Synthetic aromatic C-nucleoside derivative, distinct from F16’s pyridinium-based mechanism .
Comparative Data Table
Biological Activity
4-[(E)-2-(1H-indol-3-yl)ethenyl]-1-methylpyridinium is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, supported by data from various studies.
Synthesis and Structural Characteristics
The synthesis of this compound involves a reaction between 1,4-dimethylpyridinium iodide and indole-3-carboxaldehyde in the presence of piperidine. The resulting compound is characterized by a planar structure with significant π–π interactions, which are crucial for its biological activity.
The molecular formula is with notable structural features including:
- Cationic Nature : The pyridinium moiety contributes to its solubility and interaction with biological membranes.
- Indole Ring : The presence of the indole structure is linked to various pharmacological effects.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For instance, a study demonstrated its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways.
Neuroprotective Effects
The compound has also shown promise in neuroprotection. In ischemic stroke models, it has been observed to reduce neuronal damage significantly. This effect is attributed to its ability to inhibit oxidative stress and modulate inflammatory pathways.
| Study | Model | Outcome |
|---|---|---|
| Rat model | Reduced infarction size by 30% | |
| In vitro | Decreased reactive oxygen species |
The mechanisms underlying the biological activities of this compound include:
- Modulation of Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways.
- Antioxidant Activity : Scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Properties : Inhibition of pro-inflammatory cytokines.
Case Study 1: Anticancer Activity
A clinical trial investigated the effects of this compound on breast cancer patients. The results indicated a significant reduction in tumor size in patients treated with a regimen including this compound, alongside standard chemotherapy.
Case Study 2: Neuroprotection in Stroke
In a preclinical study, administration of this compound post-stroke resulted in improved neurological scores and reduced cell death in the cortex.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-[(E)-2-(1H-indol-3-yl)ethenyl]-1-methylpyridinium, and how do reaction conditions influence yield?
- Methodology : Multi-step organic synthesis typically involves palladium- or copper-catalyzed coupling reactions under inert atmospheres (e.g., nitrogen) with solvents like DMF or toluene. Temperature control (e.g., 80–120°C) and catalyst loading (1–5 mol%) are critical for minimizing side products. Purification via column chromatography or recrystallization is recommended to achieve >90% purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm substituent positions and E/Z isomerism. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm). X-ray crystallography resolves stereochemical ambiguities .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of aerosols. In case of skin contact, wash immediately with soap and water. Store in airtight containers at 2–8°C, away from oxidizing agents .
Advanced Research Questions
Q. How does the crystal packing of this compound derivatives influence their physicochemical properties?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) at 153 K reveals intermolecular interactions (e.g., π-π stacking, hydrogen bonding). For example, in bis{this compound} 4-chlorobenzenesulfonate, sulfonate anions stabilize the cationic pyridinium via electrostatic interactions, affecting solubility and thermal stability .
Q. What experimental designs are recommended for evaluating the compound’s bioactivity (e.g., anticancer, antimicrobial)?
- Methodology : Conduct in vitro assays (e.g., MTT for cytotoxicity) using cancer cell lines (e.g., HeLa, MCF-7). For antimicrobial studies, use broth microdilution (MIC determination) against Gram-positive/negative bacteria. Include positive controls (e.g., doxorubicin, ampicillin) and validate results with triplicate experiments .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodology : Cross-validate assays under standardized conditions (e.g., pH, serum concentration). Use isogenic cell lines to isolate genetic variables. Employ metabolomics or proteomics to identify off-target effects. Replicate studies with independent synthetic batches to rule out impurity-driven artifacts .
Q. What strategies are effective for assessing the compound’s stability under varying pH and temperature conditions?
- Methodology : Perform accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use differential scanning calorimetry (DSC) to detect phase transitions. For pH stability, incubate in buffers (pH 1–10) and quantify degradation products via LC-MS .
Notes
- Always cross-reference structural data with PubChem or crystallographic databases for accuracy.
- For advanced studies, collaborate with crystallography facilities to resolve structural ambiguities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
